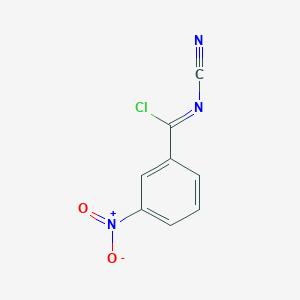
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H4ClN3O2. This compound is characterized by the presence of a cyano group (–CN), a nitro group (–NO2), and a carboximidoyl chloride group (–C(=NH)Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride typically involves the reaction of 3-nitrobenzonitrile with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Nitrobenzonitrile+Phosgene→N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent safety protocols is essential due to the hazardous nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-Cyano-3-aminobenzene-1-carboximidoyl chloride.
Hydrolysis: Formation of 3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The cyano and nitro groups play a crucial role in its chemical behavior, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the carboximidoyl chloride group.
N-Cyano-3-aminobenzene-1-carboximidoyl chloride: Formed by the reduction of the nitro group in N-Cyano-3-nitrobenzene-1-carboximidoyl chloride.
3-Nitrobenzoic Acid: Formed by the hydrolysis of this compound.
Uniqueness
This compound is unique due to the presence of both cyano and nitro groups on the benzene ring, along with the reactive carboximidoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
10399-32-3 |
|---|---|
Molekularformel |
C8H4ClN3O2 |
Molekulargewicht |
209.59 g/mol |
IUPAC-Name |
N-cyano-3-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-8(11-5-10)6-2-1-3-7(4-6)12(13)14/h1-4H |
InChI-Schlüssel |
FCAQWZJMZBHTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



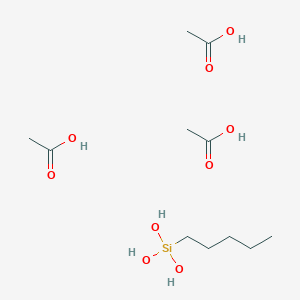
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
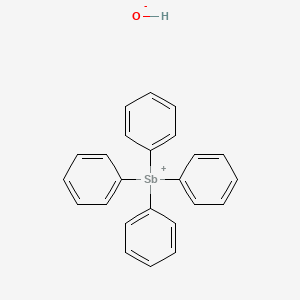
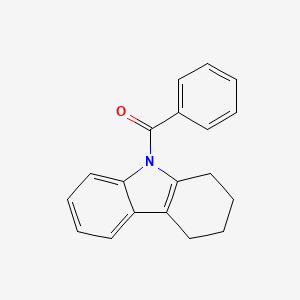

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)



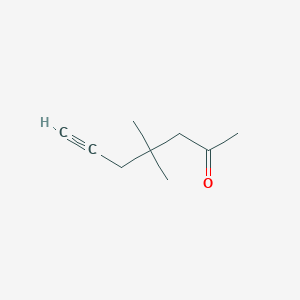
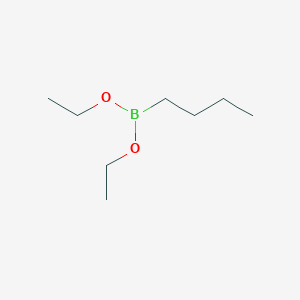
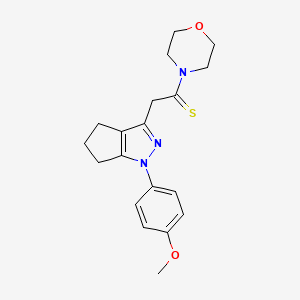
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
